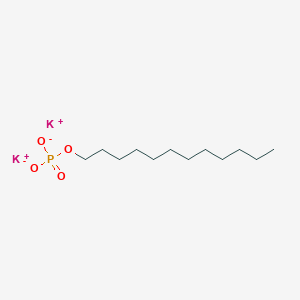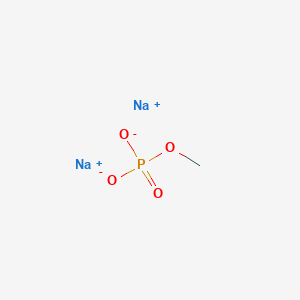
3-Chloro-2-biphenylol potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-biphenylol potassium salt is a chemical compound that is widely used in scientific research. It is a derivative of biphenyl and has been found to have several applications in various fields of study.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-biphenylol potassium salt is not fully understood. However, it has been found to inhibit the activity of certain enzymes, particularly those involved in the metabolism of biphenyl. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Effets Biochimiques Et Physiologiques
3-Chloro-2-biphenylol potassium salt has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms and to have anti-inflammatory properties. It has also been found to have an effect on the metabolism of lipids and carbohydrates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Chloro-2-biphenylol potassium salt in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is commercially available. However, it has some limitations, including its low solubility in non-polar solvents and its potential toxicity to certain organisms.
Orientations Futures
There are several future directions for the study of 3-Chloro-2-biphenylol potassium salt. One area of research could focus on its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Another area of research could focus on its effect on the gut microbiome and its potential use as a prebiotic. Additionally, the development of new synthetic methods for 3-Chloro-2-biphenylol potassium salt could lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 3-Chloro-2-biphenylol potassium salt involves the reaction of 2-biphenylol with potassium hydroxide and chloroform. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
3-Chloro-2-biphenylol potassium salt has several scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of enzyme kinetics and as a model compound for the study of biphenyl metabolism in microorganisms.
Propriétés
Numéro CAS |
18128-17-1 |
|---|---|
Nom du produit |
3-Chloro-2-biphenylol potassium salt |
Formule moléculaire |
C12H8ClKO |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
potassium;2-chloro-6-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
Clé InChI |
MNVHODLJABCKMB-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Autres numéros CAS |
18128-17-1 |
Synonymes |
6-Chloro-2-phenylphenol, potassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)


